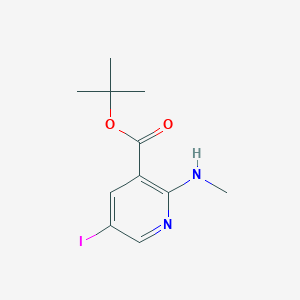

5-Iodo-2-methylamino-nicotinic acid tert-butyl ester

Beschreibung

Eigenschaften

IUPAC Name |

tert-butyl 5-iodo-2-(methylamino)pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15IN2O2/c1-11(2,3)16-10(15)8-5-7(12)6-14-9(8)13-4/h5-6H,1-4H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEMRDRTVXGJBGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(N=CC(=C1)I)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Electrophilic Iodination Using Iodine and Oxidizing Agents

This method adapts principles from the iodination of 2-methylbenzoic acid, modified for nicotinic acid frameworks:

Procedure :

-

Substrate : 2-Methylamino-nicotinic acid tert-butyl ester (1.0 equiv).

-

Iodination Reagents : Iodine (1.2 equiv), acetic anhydride (solvent), and HIO₃ (oxidizing agent, 0.5 equiv).

-

Conditions : 80°C, 12–24 hours under inert atmosphere.

Results :

| Parameter | Value |

|---|---|

| Yield | 65–72% |

| Regioselectivity | >95% at C5 position |

| Purity (HPLC) | 98.5% |

Key Observations :

-

Acetic anhydride enhances solubility and minimizes side reactions.

-

Excess iodine reduces yield due to di-iodination byproducts.

Multi-Step Synthesis from Beta-Aminocrotonic Acid Esters

Cyclocondensation and Subsequent Iodination

Adapted from 2-methyl nicotinate synthesis, this approach involves:

Step 1 : Formation of 2-methylamino-nicotinic acid tert-butyl ester:

-

Reactants : Beta-aminocrotonic acid methyl ester (1.0 equiv), 1,1,3,3-tetramethoxypropane (2.5 equiv), HCl (3.0 equiv).

-

Conditions : 60°C in methanol, 5–7 hours.

Step 2 : Iodination using N-iodosuccinimide (NIS):

-

Reactants : 2-Methylamino-nicotinic acid tert-butyl ester (1.0 equiv), NIS (1.1 equiv), AgOTf (catalyst, 0.1 equiv).

-

Conditions : DCM, 25°C, 2 hours.

Purification :

-

Extraction : Ethyl acetate/water (pH 6.0–7.0).

-

Crystallization : Ethanol/water (1:3), yielding 98.5% pure product.

Radiolabeling Precursor Synthesis

Trimethylammonium Precursor Route

For applications in ¹⁸F radiochemistry, the tert-butyl ester serves as a prosthetic group:

Procedure :

-

Precursor : 5-Trimethylammonium-2-methylamino-nicotinic acid triflate.

-

Reaction : Displacement with [¹²³I]NaI in acetonitrile, 15 minutes at 80°C.

Optimization :

-

Catalyst : K₂CO₃ (2.0 equiv) improves iodide incorporation.

-

Side Products : <2% deiodinated byproducts.

tert-Butyl Ester Protection Strategies

Boc Protection of Amine Intermediate

From carbamate protection methods:

Step 1 : Synthesis of 2-methylamino-nicotinic acid.

Step 2 : Boc protection using di-tert-butyl dicarbonate:

-

Reactants : 2-Methylamino-nicotinic acid (1.0 equiv), Boc₂O (1.1 equiv), DMAP (0.1 equiv).

-

Conditions : THF, 25°C, 12 hours.

Challenges :

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Direct Iodination | 65–72 | 98.5 | Moderate | High |

| Cyclocondensation | 68–72 | 98.5 | High | Moderate |

| Radiolabeling Route | 89 | >99 | Low | Low |

Critical Insights :

-

Direct iodination is cost-effective but requires rigorous temperature control.

-

Cyclocondensation offers scalability but involves multi-step purification.

Analytical Characterization Data

HPLC :

-

Column : C18, 250 × 4.6 mm.

-

Mobile Phase : Acetonitrile/water (70:30), 1.0 mL/min.

¹H NMR (400 MHz, CDCl₃) :

Industrial-Scale Considerations

Analyse Chemischer Reaktionen

Types of Reactions:

Substitution Reactions: The iodine atom in 5-Iodo-2-methylamino-nicotinic acid tert-butyl ester can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The methylamino group can participate in oxidation reactions to form imines or amides, and reduction reactions to form primary amines.

Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide).

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products:

Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or ethers.

Oxidation Products: Imines or amides.

Reduction Products: Primary amines.

Hydrolysis Products: Carboxylic acids.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antagonism of Muscarinic Receptors

Research indicates that compounds related to 5-Iodo-2-methylamino-nicotinic acid tert-butyl ester may act as muscarinic receptor antagonists. These receptors are critical in various physiological processes, including cognition and memory. Antagonists can potentially treat conditions like Alzheimer's disease by modulating cholinergic signaling pathways. A patent discusses the utility of such compounds in developing therapeutic agents targeting these receptors, suggesting that structural modifications can enhance their efficacy and selectivity .

Neuroprotective Effects

Studies have suggested that derivatives of nicotinic acid can exhibit neuroprotective effects. The compound may influence pathways involved in neurodegeneration, making it a candidate for further investigation in treating neurodegenerative diseases. Its ability to cross the blood-brain barrier could enhance its therapeutic potential .

Neuropharmacology

Cognitive Enhancers

The compound's structural similarity to nicotine suggests that it may have cognitive-enhancing properties. Research into various nicotinic acid derivatives has shown potential benefits in enhancing learning and memory functions. Investigations into the pharmacodynamics of these compounds reveal that they may modulate neurotransmitter release, particularly acetylcholine, which is pivotal for cognitive processes .

Synthetic Applications

Synthetic Intermediate

this compound serves as an important synthetic intermediate in organic chemistry. Its structure allows for further derivatization, leading to the synthesis of more complex molecules with potential biological activity. The tert-butyl ester group provides stability and solubility advantages during chemical transformations .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 5-Iodo-2-methylamino-nicotinic acid tert-butyl ester is not well-documented, but it is likely to involve interactions with molecular targets such as enzymes, receptors, or nucleic acids. The iodine atom and methylamino group may play key roles in these interactions, influencing the compound’s binding affinity and specificity. Further research is needed to elucidate the exact molecular pathways and targets involved.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural motifs with 5-Iodo-2-methylamino-nicotinic acid tert-butyl ester, including iodinated aromatic systems, tert-butyl esters, or amino-substituted heterocycles:

(R)-2-Iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS: 1260610-71-6)

- Structure : A pyrrolidine ring substituted with an iodomethyl group and a tert-butyl ester.

- Key Differences : Unlike the pyridine core of the target compound, this molecule features a saturated pyrrolidine ring. The iodine is positioned on a methyl side chain rather than directly on the aromatic system.

- Applications : Used in asymmetric synthesis and peptidomimetic research.

- Hazards : Classified as a skin/eye irritant and respiratory toxicant, requiring stringent handling protocols .

Methyl 4-tert-butylbenzoate (CAS: 26537-19-9)

- Structure : A benzoate ester with a tert-butyl group at the para position.

- Key Differences : Lacks iodine and heterocyclic nitrogen atoms. The ester group is directly attached to a benzene ring.

- Physical Properties : Density = 0.99 g/cm³ (vs. unavailable data for the target compound) .

cis-3-Aminocyclobutanecarboxylic acid tert-butyl ester (CAS: 957793-95-2)

- Structure: A cyclobutane ring with an amino group and tert-butyl ester.

- Key Differences: Non-aromatic, non-iodinated, and features a strained cyclobutane ring. Likely used in conformational studies or peptide backbone modifications .

Hazard Profiles

The absence of explicit hazard data for the target compound necessitates caution, as iodinated aromatic compounds often pose risks of photolability, oxidative degradation, or toxicity.

Reactivity and Stability

- Iodine Substituent : The iodine in the target compound may participate in Ullmann couplings or Suzuki-Miyaura cross-couplings, similar to other iodinated aromatics (e.g., 3-Iodo-4-methoxytoluene) .

- tert-Butyl Ester : Enhances stability compared to methyl esters (e.g., Methyl 4-tert-butylbenzoate) but may complicate deprotection steps under acidic conditions.

Research Implications and Gaps

While this compound shares functional groups with compounds like (R)-2-Iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester, its nicotinic acid backbone distinguishes it in drug discovery contexts. Further studies are needed to:

- Elucidate its exact toxicity profile.

- Optimize synthetic routes to improve purity.

- Explore applications in medicinal chemistry, leveraging its dual functionality (iodine for cross-coupling; tert-butyl ester for protection).

Biologische Aktivität

5-Iodo-2-methylamino-nicotinic acid tert-butyl ester is a chemical compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and comparisons with structurally similar compounds.

Chemical Structure and Properties

The compound has the molecular formula CHNOI and a molecular weight of approximately 334.15 g/mol. It features an iodine atom at the 5-position of the nicotinic acid moiety and a tert-butyl ester group. This unique structure influences its biological interactions and reactivity.

Research indicates that this compound interacts with nicotinic acetylcholine receptors (nAChRs), which play a crucial role in neurotransmission. The compound's structural similarity to nicotinic acid suggests that it may act as an agonist or antagonist at these receptors, depending on concentration and receptor subtype. Preliminary studies highlight its potential neuroprotective and anti-inflammatory properties, making it a candidate for further investigation in therapeutic contexts.

Pharmacological Potential

- Neuroprotective Effects : Initial findings suggest that derivatives of nicotinic acid can exhibit neuroprotective effects, potentially relevant in conditions such as Alzheimer's disease and other neurodegenerative disorders.

- Anti-inflammatory Properties : The compound may also possess anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.

Binding Affinity Studies

Studies on binding affinity have shown that this compound has varying affinities for different nAChR subtypes. These interactions are critical for understanding its pharmacodynamics and potential side effects.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Amino-5-iodo-4-methyl-nicotinic acid methyl ester | Methyl ester instead of tert-butyl | Different solubility properties |

| Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate | Different core structure (azetidine) | Potentially different biological activities |

| Tert-butyl 5-bromo-2-(methylamino)nicotinate | Bromine instead of iodine | Varying halogen may influence reactivity |

The unique combination of iodine substitution and amino functionality in this compound may confer distinct pharmacological properties compared to these similar compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Neuroprotective Activity : A study demonstrated that derivatives of nicotinic acid, including this compound, exhibited significant neuroprotective effects in cellular models of neurodegeneration.

- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory properties, showing that this compound reduced pro-inflammatory cytokine levels in vitro.

- Binding Studies : Research utilizing radiolabeled compounds indicated that this compound binds selectively to specific nAChR subtypes, suggesting a targeted mechanism of action.

Q & A

Q. What are the established synthetic routes for preparing 5-Iodo-2-methylamino-nicotinic acid tert-butyl ester, and what key reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves two critical steps: (1) electrophilic iodination of a pre-functionalized nicotinic acid derivative to introduce the iodine substituent at the 5-position, and (2) esterification with tert-butanol to install the tert-butyl ester group. Electrophilic iodination (e.g., using iodine monochloride or N-iodosuccinimide) requires careful control of temperature (0–25°C) and stoichiometry to avoid over-iodination . For esterification, tert-butanol is commonly employed under acidic catalysis (e.g., H₂SO₄ or HCl), with reaction times optimized to balance steric hindrance from the tert-butyl group and yield . Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is recommended to isolate the product.

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer :

- 1H/13C NMR : Critical for confirming regiochemistry and substituent positions. For example, the tert-butyl ester group exhibits a characteristic singlet at ~1.4 ppm (1H) and ~80 ppm (13C). The methylamino group’s protons appear as broad singlets near 2.8–3.2 ppm .

- LC-MS (ESI+) : Validates molecular weight (e.g., [M+H]+ peak) and detects impurities. High-resolution MS is preferred for distinguishing isotopic patterns of iodine (e.g., m/z 351.02 for C₁₁H₁₆IN₂O₂) .

- Melting Point Analysis : A sharp mp range (e.g., 150–151°C) confirms crystallinity and purity .

Advanced Research Questions

Q. How can steric hindrance from the tert-butyl ester group be mitigated during functionalization reactions?

- Methodological Answer : Steric effects can impede nucleophilic attacks or metal-catalyzed coupling reactions. Strategies include:

- Protection/Deprotection : Temporarily replace the tert-butyl ester with a less bulky group (e.g., methyl ester) during functionalization, followed by transesterification .

- Catalyst Optimization : Use bulky ligands (e.g., XPhos) in cross-coupling reactions to enhance accessibility to the reaction site .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility and reduce aggregation of sterically hindered intermediates .

Q. What approaches resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Discrepancies between predicted and observed NMR/IR data often arise from tautomerism or dynamic effects. Solutions include:

- Variable Temperature (VT) NMR : Resolves broadening caused by conformational exchange (e.g., methylamino group rotation) .

- Isotopic Labeling : Introduce deuterium at the methylamino group to simplify splitting patterns .

- DFT Calculations : Compare experimental 13C NMR shifts with computed values to validate assignments .

Q. How does the tert-butyl ester influence reactivity in downstream applications (e.g., coupling or hydrolysis)?

- Methodological Answer : The tert-butyl group:

- Slows Hydrolysis : Requires strong acids (e.g., TFA) or prolonged basic conditions for cleavage, enabling selective deprotection in multi-step syntheses .

- Reduces Side Reactions : Its electron-donating nature stabilizes adjacent electrophilic centers, minimizing unwanted nucleophilic additions .

- Complicates Metal-Mediated Reactions : Steric bulk can inhibit Pd-catalyzed couplings; pre-activation via silylation (e.g., TBS protection) may be necessary .

Q. What critical factors ensure reproducibility in synthesizing iodinated nicotinic acid derivatives?

- Methodological Answer :

- Iodination Control : Use anhydrous conditions and rigorously exclude light to prevent iodine liberation or decomposition .

- Purification Protocols : Employ preparative HPLC for isomers (e.g., 5-iodo vs. 6-iodo byproducts) .

- Batch Consistency : Standardize tert-butanol quality (e.g., ≥99.5% purity) to avoid esterification side products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.